4-Oxotetrahydrothiophene-3-carboxylic acid
Description
Overview of Research Trajectories and Synthetic Utility
Research involving 4-oxotetrahydrothiophene-3-carboxylic acid and its derivatives has primarily focused on its utility as a synthetic precursor. The compound serves as a starting material for creating more elaborate molecules, particularly those with therapeutic potential. A significant portion of the available research describes the chemistry of its methyl ester, methyl 4-oxotetrahydrothiophene-3-carboxylate, which is readily prepared from or converted to the parent carboxylic acid, making its synthetic applications directly relevant.
One of the most notable applications is in the synthesis of 3-aminothiophenes. google.com The reaction of the corresponding 3-oxotetrahydrothiophene with a hydroxylamine (B1172632) salt provides a direct, single-step process to produce 3-aminothiophenes. google.com These products are valuable intermediates for pharmaceuticals, including agents for lowering blood lipids, and for herbicides. google.com For instance, the methyl ester of this compound is specifically mentioned as a reactant in the preparation of a new class of neuroleptic agents. chemicalbook.com
The synthesis of the compound itself (often as its methyl ester) can be achieved through routes like the Dieckmann condensation of dimethyl 3-thiaadipate. chemicalbook.com This process involves an intramolecular cyclization reaction facilitated by a base to form the five-membered ring system. derpharmachemica.comchemicalbook.com The resulting product, typically the methyl ester, can be isolated with good yields. chemicalbook.com
The research trajectory for this compound and its close derivatives points towards its continued use as a scaffold in drug discovery and process chemistry. Its ability to act as a precursor to biologically active thiophenes underscores its importance in synthetic organic chemistry. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-oxothiolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-9-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSFKISUJSQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623004 | |
| Record name | 4-Oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126856-34-6 | |
| Record name | 4-Oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of 4 Oxotetrahydrothiophene 3 Carboxylic Acid and Its Esters
Cyclization and Condensation Approaches to the Tetrahydrothiophene (B86538) Ring System
Direct Condensation Reactions (e.g., Methyl 3-mercaptopropionate (B1240610) with Methyl Acrylate using Sodium Hydride)
The synthesis of the 4-oxotetrahydrothiophene-3-carboxylic acid ester core can be efficiently achieved through a one-pot tandem reaction sequence that combines a Michael addition with a subsequent intramolecular condensation. This approach is exemplified by the reaction of Methyl 3-mercaptopropionate with Methyl Acrylate in the presence of a strong base like sodium hydride.
The reaction initiates with a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net In this specific synthesis, the thiolate anion, generated in situ by the deprotonation of Methyl 3-mercaptopropionate by sodium hydride, acts as the Michael donor. This anion attacks the β-carbon of Methyl Acrylate, the Michael acceptor. researchgate.netresearchgate.net This step forms an intermediate diester, Methyl 3-((3-methoxy-3-oxopropyl)thio)propanoate.
Following the Michael addition, the same strong base facilitates an intramolecular cyclization of the newly formed diester. This second phase of the reaction is a Dieckmann condensation, which results in the formation of the five-membered tetrahydrothiophene ring. This tandem Michael-Dieckmann condensation strategy is a powerful method for constructing cyclic systems in a single, efficient process. organic-chemistry.org
The table below outlines the components and conditions for this direct condensation approach.
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| Methyl 3-mercaptopropionate | Methyl Acrylate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Methyl 4-oxotetrahydrothiophene-3-carboxylate |
Dieckmann Condensation and Related Cyclization Mechanisms
The Dieckmann condensation is a fundamental intramolecular organic reaction used to form cyclic β-keto esters from diesters in the presence of a strong base. numberanalytics.comwikipedia.org It is the intramolecular equivalent of the Claisen condensation. organic-chemistry.orglibretexts.org This reaction is particularly effective for the synthesis of stable 5- and 6-membered rings. wikipedia.org
The mechanism for the formation of Methyl 4-oxotetrahydrothiophene-3-carboxylate from the intermediate diester (Methyl 3-((3-methoxy-3-oxopropyl)thio)propanoate) proceeds through several key steps:
Enolate Formation : A strong base, such as sodium hydride or sodium ethoxide, abstracts an acidic α-proton (a proton on the carbon adjacent to a carbonyl group) from one of the ester groups of the diester. This deprotonation results in the formation of a resonance-stabilized enolate ion. numberanalytics.com
Intramolecular Nucleophilic Attack : The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This step forms a new carbon-carbon bond, creating a cyclic tetrahedral intermediate. libretexts.org
Elimination : The cyclic intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide leaving group (e.g., methoxide (B1231860), CH₃O⁻).
Deprotonation/Protonation : The resulting β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide generated in the previous step is a strong enough base to deprotonate the β-keto ester, forming a new, highly stable enolate. This is an essentially irreversible step that drives the reaction to completion. A final acidic workup (e.g., with H₃O⁺) is required to protonate this enolate and yield the neutral cyclic β-keto ester product. wikipedia.org
This mechanistic pathway ensures the efficient cyclization to the desired 4-oxotetrahydrothiophene-3-carboxylate structure.
Regioselective Synthesis and Isolation of Isomeric Forms (e.g., 4-Oxotetrahydrothiophene-3-carboxylate vs. 3-Oxotetrahydrothiophene-2-carboxylate)
When the starting diester for a Dieckmann condensation is unsymmetrical, the reaction can potentially yield two different isomeric cyclic β-keto esters, leading to a challenge in regioselectivity. orgoreview.com In the synthesis of the target molecule from Methyl 3-((3-methoxy-3-oxopropyl)thio)propanoate, the base can abstract a proton from either of the two α-carbons (C2 or C4 of the intermediate diester chain).
Deprotonation at the α-carbon adjacent to the sulfur atom leads to the formation of Methyl 3-oxotetrahydrothiophene-2-carboxylate . sigmaaldrich.com
Deprotonation at the other α-carbon results in the desired product, Methyl 4-oxotetrahydrothiophene-3-carboxylate .
The control of regioselectivity in such reactions often depends on whether the reaction is under kinetic or thermodynamic control. This can be influenced by the choice of base, solvent, and reaction temperature.
Kinetic Control : Often favored by strong, sterically hindered bases (like lithium diisopropylamide, LDA) at low temperatures. The kinetically controlled product results from the deprotonation of the most accessible, least sterically hindered α-proton.
Thermodynamic Control : Typically favored by using a less hindered base (like sodium ethoxide or sodium hydride) at higher temperatures, which allows the initial deprotonation to be reversible. This leads to the formation of the more stable enolate, which then proceeds to cyclize, yielding the thermodynamically favored product.
Studies on related tandem thia-Michael/Dieckmann condensations have shown that the choice of reaction conditions can dictate the isomeric outcome. For instance, using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can favor one isomer, while employing a combination of a Lewis acid (like MgBr₂) and a tertiary amine (like Et₃N) can regioselectively produce the other. researchgate.netsci-hub.st This demonstrates that a careful selection of reagents is crucial for directing the cyclization towards the desired 4-oxo isomer over the 3-oxo isomer.
Isolation of the desired isomer from a potential mixture typically involves standard purification techniques such as column chromatography or fractional crystallization, exploiting the different physical properties of the isomers.
The following table summarizes the potential outcomes based on the site of deprotonation.
| Site of Deprotonation (Enolate Formation) | Resulting Isomer |
| Carbon adjacent to the sulfur atom | Methyl 3-oxotetrahydrothiophene-2-carboxylate |
| Carbon beta to the sulfur atom | Methyl 4-oxotetrahydrothiophene-3-carboxylate |
Chemical Reactivity and Transformation Mechanisms of 4 Oxotetrahydrothiophene 3 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group in 4-Oxotetrahydrothiophene-3-carboxylic acid is a versatile site for chemical modification, allowing for its conversion into various derivatives such as acyl halides, amides, and alcohols, as well as the formation of carboxylate salts.
Conversion to Acyl Halides (e.g., Acyl Chlorides with Thionyl Chloride)
Carboxylic acids can be readily converted to more reactive acyl chlorides through treatment with thionyl chloride (SOCl₂). This transformation is a cornerstone of organic synthesis, as acyl chlorides serve as valuable intermediates for the preparation of esters, amides, and other acyl derivatives. The reaction proceeds through the conversion of the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by the chloride ion, generated in the reaction, on the carbonyl carbon leads to the formation of the acyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion. masterorganicchemistry.comyoutube.comlibretexts.org
The general mechanism for this conversion is as follows:
The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride.
A chloride ion is expelled, and a proton is lost from the hydroxyl group.
The resulting chlorosulfite intermediate is then attacked by the chloride ion at the carbonyl carbon.
This leads to the formation of a tetrahedral intermediate which subsequently collapses, releasing the acyl chloride, sulfur dioxide, and a chloride ion. youtube.comchemtube3d.com
While specific studies on the reaction of this compound with thionyl chloride are not extensively detailed in the provided search results, the general reactivity of carboxylic acids with this reagent is well-established. masterorganicchemistry.comyoutube.comlibretexts.org The successful conversion of other thiophene (B33073) carboxylic acids to their corresponding acyl chlorides suggests a similar transformation is feasible for this compound. beilstein-journals.org
| Reactant | Reagent | Product | Byproducts | Reference |
| This compound | Thionyl chloride (SOCl₂) | 4-Oxotetrahydrothiophene-3-carbonyl chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) | masterorganicchemistry.comyoutube.comlibretexts.org |
Amidation Reactions and Derivative Formation
Amide bond formation is a fundamental transformation in organic and medicinal chemistry. nih.gov The carboxylic acid functionality of this compound can be converted to a wide array of amide derivatives through reaction with primary or secondary amines. Direct condensation of a carboxylic acid and an amine is often challenging and requires high temperatures. researchgate.net Therefore, the carboxylic acid is typically activated first. One common method is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. libretexts.org
Alternatively, various coupling agents can be employed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, promoting the nucleophilic attack of the amine. While specific examples of amidation reactions with this compound are not explicitly detailed, the synthesis of various thiophene-arylamide derivatives has been reported, indicating the feasibility of such transformations within this class of compounds. nih.gov The general principle of amide formation from carboxylic acids and amines is a well-established synthetic strategy. nih.govrsc.org
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
| This compound | Primary or Secondary Amine | 4-Oxotetrahydrothiophene-3-carboxamide derivative | Activation with coupling agent or conversion to acyl chloride | nih.govlibretexts.org |
Reduction to Alcohols (e.g., Lithium Aluminum Hydride)
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (4-oxotetrahydrothiophen-3-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation. masterorganicchemistry.combyjus.comchemguide.co.uk Unlike sodium borohydride (B1222165), which is generally not reactive enough to reduce carboxylic acids, LiAlH₄ effectively converts them to primary alcohols. libretexts.org
The reaction mechanism involves a nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid. The reaction proceeds in two main stages, initially forming an aldehyde intermediate which is then further and rapidly reduced to the primary alcohol. chemguide.co.uk Due to the high reactivity of the aldehyde intermediate, it is typically not possible to isolate it during the reaction. libretexts.org The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, and is followed by an acidic workup to protonate the resulting alkoxide and yield the alcohol. byjus.com While specific experimental details for the reduction of this compound are not provided, the general reactivity of carboxylic acids with LiAlH₄ is a well-documented and reliable synthetic method. masterorganicchemistry.comresearchgate.net It is important to note that LiAlH₄ is a non-selective reducing agent and will also reduce the ketone functionality. harvard.edu
| Reactant | Reagent | Product | Key Features | Reference |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | (4-Hydroxytetrahydrothiophen-3-yl)methanol | Powerful, non-selective reduction of both carboxylic acid and ketone | masterorganicchemistry.combyjus.comharvard.edu |
Salt Formation with Bases and Carboxylate Anion Reactivity
As a carboxylic acid, this compound can react with bases to form carboxylate salts. thieme-connect.de This is a standard acid-base reaction where the acidic proton of the carboxylic acid is transferred to the base. The resulting carboxylate anion is stabilized by resonance. The formation of salts can be advantageous for purification, as salts often exhibit different solubility properties compared to the free acid. chemtube3d.com
Common bases used for salt formation include alkali metal hydroxides (e.g., sodium hydroxide (B78521), potassium hydroxide) and carbonates. chemtube3d.com The reactivity of the resulting carboxylate anion is generally lower than that of the corresponding acyl chloride or even the carboxylic acid itself towards nucleophilic acyl substitution, due to the negative charge on the carboxylate group. However, the carboxylate can still participate in certain reactions, for instance, as a nucleophile in Williamson ether synthesis or in reactions where it is activated in situ. The differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids has been studied, suggesting that the position of the carboxylic acid group on the thiophene ring can influence its electronic properties and reactivity. researchgate.net
| Reactant | Base | Product | Significance | Reference |
| This compound | Alkali Metal Hydroxide (e.g., NaOH, KOH) | 4-Oxotetrahydrothiophene-3-carboxylate salt | Altered solubility for purification, serves as a nucleophile | chemtube3d.comthieme-connect.de |
Reactivity of the 4-Oxo (Ketone) Group
The ketone functional group at the 4-position of the tetrahydrothiophene (B86538) ring provides another site for chemical modification, primarily through reductive transformations.
Reductive Transformations to Alcohol Derivatives
The ketone group of this compound can be reduced to a secondary alcohol, yielding 4-hydroxy-tetrahydrothiophene-3-carboxylic acid. This transformation can be achieved using various reducing agents. Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are capable of reducing ketones to alcohols. libretexts.org
However, achieving selective reduction of the ketone in the presence of the carboxylic acid requires careful choice of reagents and reaction conditions. Borane complexes, for instance, are known to selectively reduce carboxylic acids in the presence of ketones. rsc.org Conversely, a chemoselective reduction of a carboxylic acid in the presence of a ketone has been achieved by first activating the carboxylic acid to form a mixed anhydride, followed by reduction with sodium borohydride. libretexts.orgresearchgate.netnih.gov This suggests that by choosing the appropriate methodology, it is possible to selectively target either the ketone or the carboxylic acid for reduction. The reduction of the ketone introduces a new chiral center at the 4-position, potentially leading to the formation of diastereomers.
| Reactant | Reagent | Product | Selectivity | Reference |
| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 4-Hydroxy-tetrahydrothiophene-3-carboxylic acid | NaBH₄ may offer some selectivity over the carboxylic acid under specific conditions. LiAlH₄ will reduce both functional groups. | libretexts.orgharvard.edu |
| This compound | Borane (BH₃) | This compound | Selective for the carboxylic acid. | rsc.org |
Formation of Oxime Intermediates (e.g., with Hydroxylamine (B1172632) Hydrochloride)
The ketone functional group at the C-4 position of this compound readily undergoes condensation reactions with hydroxylamine and its salts, such as hydroxylamine hydrochloride, to form the corresponding oxime. wikipedia.orgscribd.com This reaction is a standard method for the conversion of ketones and aldehydes to oximes. chemtube3d.com
The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the tetrahydrothiophene ring. chemtube3d.com This is typically followed by a series of proton transfers, leading to the formation of a carbinolamine intermediate. Subsequent elimination of a water molecule from this intermediate yields the final oxime product, characterized by the C=N-OH functional group. chemtube3d.com
The reaction conditions can be varied. Classically, the reaction is performed by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) to neutralize the liberated HCl. nih.gov Alternative methods include carrying out the reaction in the presence of potassium carbonate in methanol (B129727) or employing solvent-free grinding techniques. nih.govresearchgate.net The formation of an oxime can be used to protect the ketone group or as a stepping stone for further chemical transformations, such as the Beckmann rearrangement to form amides. wikipedia.org
Reaction Scheme:
Transformations Involving the Tetrahydrothiophene Ring System
The tetrahydrothiophene ring and its substituents can be subjected to a variety of transformations that modify the heterocyclic core of the molecule.
Nucleophilic Substitution Reactions
The carboxylic acid moiety of this compound is a key site for nucleophilic acyl substitution reactions. libretexts.org While the carboxylic acid itself can be unreactive under certain conditions, it can be readily converted into more reactive derivatives, such as acid chlorides or esters, which then undergo substitution with a wide range of nucleophiles. vanderbilt.edu
The general mechanism for these reactions involves two primary steps: the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edumasterorganicchemistry.comuomustansiriyah.edu.iq
Activation and Subsequent Reactions:
Formation of an Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the highly reactive 4-oxotetrahydrothiophene-3-carbonyl chloride.
Formation of an Ester: Fischer esterification, involving reaction with an alcohol in the presence of an acid catalyst, yields the corresponding ester.
These activated derivatives can then react with various nucleophiles to produce a range of other functional groups. vanderbilt.eduuomustansiriyah.edu.iq
Table 1: Nucleophilic Acyl Substitution Products
| Starting Derivative | Nucleophile (Nu-) | Reagent Example | Product Class |
| Acid Chloride | H₂O (Hydrolysis) | Water | Carboxylic Acid |
| Acid Chloride | R'OH (Alcoholysis) | Ethanol (B145695) | Ester |
| Acid Chloride | NH₃ (Aminolysis) | Ammonia | Primary Amide |
| Ester | H₂O (Hydrolysis) | Aqueous Acid/Base | Carboxylic Acid |
| Ester | R'₂NH (Aminolysis) | Dimethylamine | Tertiary Amide |
Oxidative Transformations (e.g., Oxidative Dimerization of Esters)
Esters derived from this compound can potentially undergo oxidative transformations. One such reaction is oxidative dimerization or coupling. While specific examples for this exact substrate are not extensively documented, the principles of oxidative coupling of β-keto esters or related sulfur-containing heterocycles can be applied. These reactions often proceed via the formation of an enolate intermediate, which is then oxidized by a suitable agent (e.g., metal salts like FeCl₃ or Cu(II), or electrochemical methods). The resulting radical or cationic species can then dimerize.
Such transformations are significant in synthesis for building larger, more complex molecular architectures from simpler monomeric units. The specific outcome of the dimerization would depend on the reaction conditions and the points of coupling on the molecule.
Aromatization Reactions (e.g., to Thiophene Sulfonyl Chlorides)
The saturated tetrahydrothiophene ring can be converted into an aromatic thiophene ring through a sequence of reactions involving dehydrogenation and subsequent functionalization. A key transformation is the synthesis of thiophene sulfonyl chlorides, which are valuable synthetic intermediates. evitachem.com
The likely pathway from this compound to a thiophene sulfonyl chloride derivative would involve multiple steps:
Dehydrogenation/Aromatization: The tetrahydrothiophene ring is first aromatized to a thiophene ring. This process eliminates hydrogen and may involve the removal or transformation of the C-4 oxo group.
Chlorosulfonation: The resulting thiophene-3-carboxylic acid can then undergo chlorosulfonation. This is an electrophilic aromatic substitution reaction where a chlorosulfonic acid (ClSO₃H) or a mixture of sulfuric acid and a chlorinating agent introduces a sulfonyl chloride (-SO₂Cl) group onto the aromatic ring. The position of substitution on the thiophene ring is directed by the existing carboxylic acid group. For instance, the compound 4-(Chlorosulfonyl)thiophene-3-carboxylic acid is a known derivative. evitachem.com
Dehydrogenation Processes for Dihydrothiophenes
Dehydrogenation is the critical step in the aromatization of the tetrahydrothiophene ring system. taylorfrancis.com This process can be carried out on the fully saturated ring or on a partially unsaturated dihydrothiophene intermediate. Dihydrothiophenes can be formed from this compound, for example, through its enol tautomer or via elimination reactions.
The conversion of these non-aromatic precursors to the stable aromatic thiophene ring is energetically favorable and can be achieved using various methods:
Chemical Oxidants: Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for dehydrogenating heterocyclic systems. taylorfrancis.com
Catalytic Dehydrogenation: Palladium on carbon (Pd/C) at elevated temperatures is a common catalyst used to remove hydrogen and form aromatic rings.
High-Temperature Reactions: Heating with elemental sulfur can also effect the dehydrogenation of saturated sulfur-containing heterocycles to their aromatic counterparts.
These processes are fundamental for converting alicyclic precursors into aromatic thiophene building blocks used in pharmaceuticals and materials science. taylorfrancis.com
Derivatization and Analog Development of 4 Oxotetrahydrothiophene 3 Carboxylic Acid
Alkyl Ester Derivatives (Methyl, Ethyl)
Esterification of the carboxylic acid group in 4-oxotetrahydrothiophene-3-carboxylic acid is a fundamental derivatization step, often performed to protect the acidic proton, enhance solubility in organic solvents, or to serve as a handle for further synthetic transformations. The methyl and ethyl esters are the most common examples.
Methyl 4-oxotetrahydrothiophene-3-carboxylate is frequently used as an intermediate in the preparation of more complex molecules, including neuroleptic agents. nih.gov A common synthetic route involves the methylation of the parent carboxylic acid. For instance, treatment of the acid with sodium methoxide (B1231860) in methanol (B129727), followed by acidification, can yield the methyl ester. nih.gov In one documented procedure, reacting the starting acid with sodium in methanol at reflux for 45 minutes, followed by an acidic workup and extraction with methylene (B1212753) chloride, produced methyl 4-oxotetrahydrothiophene-3-carboxylate in an 81% yield. nih.gov
Another approach to a related methyl ester, methyl 4-methyl-3-oxotetrahydrothiophene-2-carboxylate, involves a cyclization reaction. This is achieved by reacting methyl methacrylate (B99206) with methyl thioglycolate in the presence of a base like piperidine, followed by treatment with sodium methoxide in methanol. prepchem.com This Dieckmann condensation-type reaction proceeds through a Michael addition followed by an intramolecular cyclization to form the tetrahydrothiophene (B86538) ring.
Ethyl 4-oxotetrahydrothiophene-3-carboxylate is another important derivative, though detailed synthetic procedures from the parent carboxylic acid are less commonly documented in readily available literature. However, general esterification methods, such as Fischer-Speier esterification using ethanol (B145695) under acidic catalysis, would be applicable. The synthesis of related ethyl esters, such as ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, is well-established, highlighting the utility of ethyl esters in the synthesis of biologically active thiophene (B33073) derivatives. researchgate.net
Interactive Table: Synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate nih.gov
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |
|---|
Amino-Substituted Thiophene Derivatives (e.g., via Oxime Intermediates)
The ketone functional group at the 4-position of the tetrahydrothiophene ring is a key site for derivatization, particularly for the introduction of nitrogen-containing substituents. A significant synthetic route involves the formation of an oxime intermediate, which can then be rearranged and aromatized to yield 3-aminothiophene derivatives. This transformation is a departure from the saturated tetrahydrothiophene core to a more functionalized aromatic thiophene ring system.
A process for preparing 3-aminothiophenes from 3-oxotetrahydrothiophenes involves reacting the starting ketone with an acid-addition salt of hydroxylamine (B1172632), such as hydroxylamine hydrochloride, in a polar, inert solvent like acetonitrile (B52724) or methanol. google.com This reaction proceeds without the need for a base and can be conducted at temperatures ranging from 0°C to 200°C. google.com This one-step process is considered more efficient than older two-step methods that require the isolation of the oxime intermediate. google.com
For example, reacting 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride in boiling acetonitrile for five hours yielded methyl 3-amino-4-methylthiophene-2-carboxylate with a 64% yield after workup. google.comprepchem.com Similarly, heating 4-oxo-3-methoxycarbonyltetrahydrothiophene with hydroxylamine hydrochloride in methanol under reflux for one hour afforded the corresponding 3-amino-4-methoxycarbonylthiophene hydrochloride in a 66.1% total yield. google.com
The mechanism of this reaction involves the initial formation of a 3-oximino-tetrahydrothiophene intermediate, which then undergoes a rearrangement and dehydration under the reaction conditions to yield the aromatic 3-aminothiophene product. google.com This method provides a direct route to valuable amino-substituted thiophenes, which are important building blocks in medicinal chemistry. nih.govresearchgate.netscispace.comumich.eduresearchgate.net
Interactive Table: Synthesis of Amino-Thiophene Derivatives google.com
| Starting Material | Reagent | Solvent | Reaction Time | Product | Yield |
|---|---|---|---|---|---|
| 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene | Hydroxylamine hydrochloride | Acetonitrile | 5 hours | Methyl 3-amino-4-methylthiophene-2-carboxylate | 64% |
Carbonitrile Analogs: 4-Oxotetrahydrothiophene-3-carbonitrile
The carboxylic acid at the 3-position can be replaced by a carbonitrile (cyano) group, leading to 4-oxotetrahydrothiophene-3-carbonitrile. This analog is a valuable synthetic intermediate. thieme-connect.deresearchgate.net It is a commercially available, bench-stable solid. thieme-connect.desigmaaldrich.com
The chemistry of 4-oxotetrahydrothiophene-3-carbonitrile is particularly interesting due to the presence of the β-ketonitrile moiety within the ring. This structural feature weakens the C3-C4 bond, allowing the molecule to undergo a retro-Dieckmann fragmentation upon treatment with a hydroxide (B78521) anion. thieme-connect.deresearchgate.net This fragmentation releases thioglycolate and acrylonitrile (B1666552), making the compound an effective and safer synthetic equivalent of an acrylonitrile anion. thieme-connect.de
This reactivity allows for the introduction of a cyanoethyl group onto various substrates. For instance, 4-oxotetrahydrothiophene-3-carbonitrile can be alkylated and then fragmented to deliver an acrylonitrile moiety to the alkylating agent. thieme-connect.deresearchgate.net Furthermore, it serves as a precursor for other functionalized thiophenes. In a reaction analogous to that described in section 4.2, 4-cyano-3-oxotetrahydrothiophene can be treated with hydroxylamine hydrochloride in refluxing acetonitrile to produce 3-amino-4-cyanothiophene hydrochloride in an 84% yield. google.com This highlights the utility of the carbonitrile analog in accessing different substitution patterns on the thiophene ring.
Heterocycle Fused Derivatives and Precursors (e.g., Thiophenesaccharin Key Intermediate)
The tetrahydrothiophene scaffold can serve as a precursor for the synthesis of fused heterocyclic systems, where the thiophene ring is annulated with another heterocyclic ring. One such target is the thieno[3,2-c]isothiazole S,S-dioxide system, a sulfur analog of saccharin, sometimes referred to as "thiophenesaccharin." While direct synthesis from this compound is not prominently documented, the structural components suggest a plausible synthetic connection.
The synthesis of related fused systems like thieno[2,3-d]isothiazoles and thieno[3,2-d]isothiazoles often involves building the isothiazole (B42339) ring onto a pre-existing thiophene. researchgate.netchemicalbook.com For example, a synthetic route to a thieno[2,3-d]isothiazole involved introducing an oxime and a methylthio group onto a thiophene ring, followed by a cyclization step. researchgate.net
A plausible, albeit speculative, route from a derivative of this compound to a thiophenesaccharin-type structure could involve several steps. First, conversion of the keto-acid to an aminothiophene carboxylate as described in sections 4.1 and 4.2. The resulting 3-aminothiophene-4-carboxylate could then undergo a series of transformations including diazotization, sulfonation, and subsequent cyclization to form the fused isothiazole ring. Oxidation of the thiophene sulfur to the sulfone would complete the synthesis of the thiophenesaccharin scaffold. This hypothetical pathway illustrates how the initial scaffold can be extensively modified to build complex, fused heterocyclic systems.
Exploration of Related Sulfur-Containing Heterocyclic Systems and their Synthesis
The chemistry of this compound is part of the broader field of sulfur-containing heterocycles, a class of compounds with significant biological and material science applications. nih.gov The synthetic strategies used for the derivatization of this specific molecule are often applicable to a wider range of sulfur heterocycles.
For example, cascade reactions are a powerful tool for constructing substituted tetrahydrothiophenes. A sulfa-Michael/aldol cascade reaction between 1,4-dithiane-2,5-diol (B140307) and chalcones, catalyzed by a bifunctional squaramide, can produce highly substituted tetrahydrothiophenes with excellent stereocontrol. organic-chemistry.org Similarly, the synthesis of tetrahydrothiophene-fused porphyrins has been achieved through a sulfa-Michael/aldol cascade, demonstrating the integration of this heterocyclic core into larger, functional molecules. researchgate.net
Furthermore, ring expansion reactions provide a method for synthesizing medium-sized sulfur-containing rings from smaller precursors like tetrahydrothiophenes. nih.gov The development of new synthetic routes, such as the intramolecular S-vinylation of thiols with vinyl halides, has expanded the toolkit for creating diverse sulfur heterocycles, including those fused with other rings like indoles and quinolines. nih.gov The study of this compound and its derivatives contributes to this broader understanding of the synthesis and reactivity of sulfur-containing heterocyclic systems.
Advanced Spectroscopic and Structural Characterization of 4 Oxotetrahydrothiophene 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Oxotetrahydrothiophene-3-carboxylic acid, both ¹H and ¹³C NMR provide critical data for structural verification. Due to keto-enol tautomerism, the compound can exist in equilibrium with its enol form, which can influence the observed NMR spectra. The data presented are for the predominant keto tautomer.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The acidic proton of the carboxylic acid group (-COOH) is typically observed as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm. libretexts.org This significant downfield shift is due to deshielding and hydrogen bonding. The protons on the tetrahydrothiophene (B86538) ring would exhibit more complex patterns.
The proton at the C3 position, adjacent to both the ketone and the carboxylic acid, is expected to be a multiplet, likely a doublet of doublets, due to coupling with the two diastereotopic protons on the adjacent C2 methylene (B1212753) group. The chemical shift for this methine proton (H3) would be influenced by the neighboring carbonyl and carboxyl groups. The two methylene groups of the ring (at C2 and C5) are adjacent to the sulfur atom and the carbonyl group, respectively. The protons on the C2 position (H2) and C5 position (H5) are diastereotopic and would likely appear as distinct multiplets. Protons adjacent to the sulfur atom in a tetrahydrothiophene ring typically resonate in the range of 2.5-3.0 ppm. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 13.0 | Broad Singlet |
| H3 (methine) | 3.5 - 4.5 | Multiplet |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound has five distinct carbon atoms, and thus five signals are expected in the proton-decoupled ¹³C NMR spectrum.
The carbonyl carbons are the most deshielded and appear furthest downfield. The ketone carbonyl (C4) is expected in the range of 200-215 ppm, while the carboxylic acid carbonyl (C=O of -COOH) typically appears between 170-185 ppm. libretexts.org The carbon atom at the C3 position, bonded to the carboxyl group, would resonate further downfield than the other sp³ carbons of the ring due to the influence of the adjacent carbonyl and carboxyl functionalities. The two methylene carbons (C2 and C5) adjacent to the sulfur atom and the ketone group, respectively, will have distinct chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (Ketone C=O) | 200 - 215 |
| Carboxyl C=O | 170 - 185 |
| C3 (methine) | 50 - 65 |
Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structural motifs.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by strong absorptions from the carboxylic acid and ketone groups.
A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. orgchemboulder.com Superimposed on this broad band may be sharper C-H stretching absorptions around 2850-3000 cm⁻¹. Two distinct carbonyl (C=O) stretching absorptions are anticipated. The C=O stretch of the ketone group is typically observed around 1715-1730 cm⁻¹. The carboxylic acid C=O stretch usually appears at a slightly lower wavenumber when dimerized, typically between 1700-1725 cm⁻¹. orgchemboulder.com Additionally, a C-O stretching vibration from the carboxylic acid is expected in the 1210-1320 cm⁻¹ region.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |
| Alkane | C-H Stretch | 2850 - 3000 | Medium |
| Ketone | C=O Stretch | ~1725 | Strong |
| Carboxylic Acid | C=O Stretch | ~1710 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₅H₆O₃S, giving it a molecular weight of 146.16 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺•) would be expected at m/z = 146. The fragmentation of carboxylic acids often involves characteristic losses. Prominent fragment ions could arise from the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak at m/z = 129, or the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak at m/z = 101. libretexts.org Alpha-cleavage adjacent to the ketone or cleavage of the heterocyclic ring can also produce characteristic fragment ions.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Identity |
|---|---|
| 146 | [M]⁺• (Molecular Ion) |
| 129 | [M - •OH]⁺ |
Elemental Analysis for Compositional Verification
Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur) in a compound. This technique is crucial for confirming the empirical and molecular formula. The theoretical elemental composition of this compound (C₅H₆O₃S) is calculated from its molecular formula and the atomic weights of its constituent elements. Experimental results from combustion analysis should closely match these theoretical values to verify the purity and identity of the compound.
Table 5: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 5 | 60.05 | 41.12% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 4.15% |
| Oxygen | O | 16.00 | 3 | 48.00 | 32.84% |
| Sulfur | S | 32.07 | 1 | 32.07 | 21.95% |
| Total | | | | 146.18 | 100.00% |
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystal structure data for this compound is not widely available in the public domain, the expected solid-state features can be inferred.
It is highly probable that the molecules would form centrosymmetric dimers in the crystal lattice, linked by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and energetically favorable packing motif for carboxylic acids. The five-membered tetrahydrothiophene ring is not planar and would adopt a puckered conformation, typically an envelope or twist (half-chair) form, to minimize steric and torsional strain. The precise conformation and the orientation of the substituents would be determined by the intermolecular forces within the crystal.
Computational Chemistry and Theoretical Studies on 4 Oxotetrahydrothiophene 3 Carboxylic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 4-Oxotetrahydrothiophene-3-carboxylic acid, DFT calculations are employed to elucidate a range of properties, from its three-dimensional structure to its reactive nature. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to ensure reliable and precise results.
Geometrical Parameter Optimization
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves calculating the potential energy of the molecule for various atomic arrangements until a minimum energy conformation is found. For this compound, this optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its structure.
This foundational data is critical as all other computed properties are dependent on this optimized geometry. The resulting parameters provide a detailed structural blueprint of the molecule.
Interactive Table: Optimized Geometrical Parameters (Note: The following is a representative table. Actual values are derived from specific DFT calculations.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O (ketone) | 1.21 Å |
| Bond Length | C-S | 1.82 Å |
| Bond Length | C-C (ring) | 1.54 Å |
| Bond Length | O-H | 0.97 Å |
| Bond Angle | C-S-C | 93.5° |
| Bond Angle | O=C-C | 125.0° |
Vibrational Spectra Analysis and Assignment through Total Energy Distribution (TED)
Theoretical vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies from the optimized geometry, researchers can identify the characteristic vibrational modes associated with different functional groups. Each calculated frequency corresponds to a specific motion, such as stretching, bending, or twisting of bonds.
The assignment of these theoretical frequencies to specific vibrational modes is confirmed using Total Energy Distribution (TED) analysis. TED quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular vibrational mode. This allows for an unambiguous interpretation of the experimental spectra. For this compound, this analysis helps identify the characteristic frequencies for the C=O of the ketone and carboxylic acid, the O-H, and the C-S bonds.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map typically shows a strong negative potential (red) around the oxygen atoms of the carbonyl and carboxyl groups, highlighting them as sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group exhibits a positive potential (blue), marking it as a site for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Chemical Shift Prediction for Spectroscopic Correlation
Theoretical calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the magnetic shielding tensors for each nucleus can be calculated. These theoretical values are then correlated with experimental NMR data to confirm the molecular structure.
This predictive capability is invaluable for assigning peaks in complex experimental spectra and for verifying the identity and purity of a synthesized compound. The strong correlation between calculated and observed chemical shifts provides high confidence in the structural assignment of this compound.
Applications of 4 Oxotetrahydrothiophene 3 Carboxylic Acid in Complex Organic Synthesis
Role as a Versatile Synthetic Intermediate in Heterocyclic Synthesis
The structure of 4-oxotetrahydrothiophene-3-carboxylic acid is primed for versatility. The ketone at the 4-position and the carboxylic acid at the 3-position serve as reactive handles for a multitude of transformations. One of the most significant applications of its ester form, methyl 4-oxotetrahydrothiophene-3-carboxylate, is its role as a precursor to 3-aminothiophene derivatives. google.com This conversion is a critical step because the resulting 3-aminothiophene is a highly versatile intermediate for building a wide array of other heterocyclic compounds. mdpi.com
A patented, single-step process demonstrates this transformation, where the corresponding 3-oxotetrahydrothiophene is reacted with an acid-addition salt of hydroxylamine (B1172632). google.com This reaction efficiently converts the ketone into an amino group, simultaneously aromatizing the ring to form the stable thiophene (B33073) core. google.com The compound's multiple reactive sites also allow for selective chemical modifications through reactions such as oxidation to form sulfoxides and sulfones, or nucleophilic substitution reactions. This adaptability solidifies its status as a versatile intermediate in synthetic organic chemistry.
Table 1: Synthesis of 3-Aminothiophene Derivative
| Starting Material | Reagent | Product | Key Transformation | Source |
|---|---|---|---|---|
| 4-Oxo-3-methoxycarbonyltetrahydrothiophene | Hydroxylamine Hydrochloride | 3-Amino-4-methoxycarbonylthiophene hydrochloride | Conversion of the 4-oxo group to a 3-amino group with concurrent aromatization of the ring. | google.com |
Building Block for the Synthesis of Complex Molecules
In organic synthesis, a "building block" is a molecule that serves as a foundational unit, which can be elaborated upon to construct larger, more complex structures. This compound and its derivatives fit this description perfectly. Their utility has been demonstrated in the preparation of new classes of neuroleptic agents, showcasing their value in medicinal chemistry and pharmaceutical development. chemicalbook.com
The inherent functionality of the molecule—the ketone, the carboxylic acid/ester, and the sulfur heteroatom—provides multiple points for modification and connection. This allows chemists to integrate the thiophene core into larger molecular frameworks, ultimately leading to the synthesis of complex target molecules that would be difficult to access through other routes. The conversion to 3-aminothiophenes is a prime example of its role as a building block, as this intermediate opens the door to a vast range of subsequent chemical reactions. google.com
Precursor in the Construction of Fused Pyrimidine (B1678525) Derivatives
One of the most valuable applications of intermediates derived from this compound is in the synthesis of thieno[2,3-d]pyrimidines. These are fused heterocyclic systems where a thiophene ring is joined to a pyrimidine ring, a scaffold found in many biologically active compounds.
The synthetic pathway involves a two-stage process:
Formation of the Aminothiophene Intermediate : As detailed previously, the methyl ester of this compound is first converted into a 3-aminothiophene-4-carboxylate derivative. google.com
Cyclization to Form the Pyrimidine Ring : The resulting 2-aminothiophene (re-numbered after aromatization) derivative possesses an amino group and an adjacent ester. This arrangement is ideal for a cyclization reaction with reagents like formamide (B127407) to construct the fused pyrimidine ring, yielding a thieno[2,3-d]pyrimidin-4-one.
This strategic use of the starting material to generate a key aminothiophene intermediate, which then undergoes cyclization, highlights its role as a crucial precursor for complex, fused heterocyclic systems.
Table 2: Pathway to Fused Pyrimidine Derivatives
| Step | Intermediate/Product | Reagents/Conditions | Purpose | Source |
|---|---|---|---|---|
| 1 | 3-Amino-4-methoxycarbonylthiophene | From 4-Oxo-3-methoxycarbonyltetrahydrothiophene and Hydroxylamine HCl | Creation of the key aminothiophene intermediate. | google.com |
| 2 | Thieno[2,3-d]pyrimidin-4-one | Formamide, Heat | Cyclization of the aminothiophene to form the fused pyrimidine ring. | --- |
Utility in the Preparation of Substituted Butadienes
The transformation of cyclic compounds into linear structures through ring-opening reactions is a powerful synthetic strategy. While ring-opening of certain substituted thiophenes to generate functionalized butadienes is a known chemical process, the specific use of this compound for this purpose is not widely documented in the reviewed scientific literature. researchgate.net The synthesis of thio-substituted butadienes typically proceeds from different starting materials, such as polyhalogenated butadienes. umich.edu Although the tetrahydrothiophene (B86538) core is strained and can, in principle, undergo ring-opening, this particular application as a direct precursor to substituted butadienes remains a less explored area of its chemical utility.
Integration into Diverse Heterocyclic Frameworks (e.g., Thiophenes and their Derivatives)
The primary utility of this compound in complex synthesis lies in its ability to be converted into highly functionalized thiophene derivatives. The initial product of its reaction with hydroxylamine is 3-amino-4-methoxycarbonylthiophene, which is not just an intermediate but a valuable thiophene derivative in its own right. google.com
This derivative serves as a platform for further synthetic elaboration. The amino group can be diazotized and replaced, acylated, or used as a nucleophile, while the ester can be hydrolyzed, reduced, or converted to an amide. This dual functionality allows the thiophene ring, originating from the simple tetrahydrothiophene scaffold, to be integrated into an extensive range of other heterocyclic frameworks. This versatility makes the parent compound a cornerstone for building diverse molecular libraries based on the thiophene core structure. mdpi.com
Catalytic Methodologies Employing 4 Oxotetrahydrothiophene 3 Carboxylic Acid and Its Derivatives
Role in Acid-Catalyzed Reactions
The carboxylic acid moiety is the primary site for acid-catalyzed reactions, most notably esterification. In the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), 4-oxotetrahydrothiophene-3-carboxylic acid can react with an alcohol to form the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction where the alcohol typically serves as the solvent to push the equilibrium towards the product. masterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. masterorganicchemistry.com This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, yielding the protonated ester. masterorganicchemistry.comyoutube.com Deprotonation of this species regenerates the acid catalyst and provides the final ester product. masterorganicchemistry.comyoutube.com This reaction is fundamental for converting the carboxylic acid into derivatives like methyl 4-oxotetrahydrothiophene-3-carboxylate, a known compound used in the preparation of neuroleptic agents. chemicalbook.comontosight.ai
Table 1: Key Steps in Acid-Catalyzed Fischer Esterification
| Step | Description |
|---|---|
| 1. Protonation | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com |
| 2. Nucleophilic Attack | An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com |
| 3. Proton Transfer | A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups. youtube.com |
| 4. Elimination | The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. youtube.com |
| 5. Deprotonation | The protonated ester is deprotonated, regenerating the acid catalyst and forming the final ester product. youtube.com |
Base-Catalyzed Transformations (e.g., Cyclization Reactions)
The presence of both a ketone and a carboxylic acid derivative (such as an ester) within the same molecule allows for base-catalyzed intramolecular cyclization reactions. For derivatives of this compound, such as its esters, a strong base can deprotonate the α-carbon to the ester group, generating an enolate. This enolate can then act as a nucleophile, attacking the ketone carbonyl in an intramolecular fashion.
This type of reaction, a Dieckmann condensation, is a powerful tool for forming new rings. While specific examples involving this compound derivatives are not detailed in the provided research, the general principle is a cornerstone of organic synthesis for molecules containing 1,4- or 1,5-dicarbonyl functionalities. The reaction is typically reversible and driven to completion by a final deprotonation of the resulting β-keto ester, which is highly acidic.
Enzyme-Mediated Reactions (e.g., Carboxylic Acid Reductase (CAR) Systems and Related Biocatalysis)
Biocatalysis offers a green and highly selective alternative for chemical transformations. Carboxylic Acid Reductase (CAR) enzymes are particularly relevant as they catalyze the reduction of carboxylic acids to aldehydes. nih.govsci-hub.se These enzymes are gaining significant industrial interest for their ability to operate under mild, aqueous conditions. sci-hub.se
The CAR catalytic cycle is a multi-step process occurring within a modular enzyme structure that includes an adenylation (A) domain, a peptidyl carrier protein (PCP) domain, and a reductase (R) domain. sci-hub.se
Adenylation: The carboxylic acid substrate reacts with adenosine (B11128) triphosphate (ATP) in the A-domain to form an acyl-AMP intermediate. nih.govsci-hub.se
Thioesterification: This activated acyl group is then transferred to a phosphopantetheine arm located on the PCP domain, forming a thioester. sci-hub.se
Reduction: The phosphopantetheine arm delivers the thioester to the R-domain, where it is reduced by NADPH to release the final aldehyde product. nih.govsci-hub.se
CARs exhibit a broad substrate scope, showing activity towards aromatic, aliphatic, and cyclic carboxylates. nsf.gov While this compound has not been specifically reported as a substrate, the known preference of CARs for substrates where the carboxylic acid is a primary polar group suggests it could be a viable candidate for enzymatic reduction to 4-oxotetrahydrothiophene-3-carbaldehyde. nsf.gov The use of CARs aligns with green chemistry principles by replacing harsh chemical reducing agents with a biocatalyst operating in water. nih.gov
Application in Organocatalytic Systems
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free approach to synthesis. Thiophene (B33073) derivatives are valuable scaffolds in organocatalytic reactions, often participating in asymmetric transformations to create chiral molecules. rsc.orgresearchgate.net For instance, highly functionalized, optically active tetrahydrothiophenes can be synthesized through organocatalytic domino reactions, such as Michael-aldol sequences. nih.gov
While direct use of this compound as an organocatalyst is not documented, its derivatives can serve as substrates in such systems. For example, the ketone or a functional group derived from the carboxylic acid could participate in reactions catalyzed by chiral amines or thioureas to build complex polycyclic structures with high enantioselectivity. nih.govrsc.org The development of new organocatalytic methods for the asymmetric functionalization and dearomatization of thiophene rings is an active area of research. rsc.org
Metal-Catalyzed Transformations in Derivatization (e.g., Palladium-Catalyzed Cross-Coupling in Thiophene Systems)
Metal-catalyzed cross-coupling reactions are indispensable for the derivatization of heterocyclic compounds, including thiophenes. nih.gov Palladium-catalyzed reactions, in particular, are widely used to form new carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org Derivatization of a molecule like this compound would typically first involve converting it into a form suitable for cross-coupling, such as a halothiophene.
The Suzuki-Miyaura cross-coupling is a prominent method for this purpose, coupling a bromothiophene derivative with a boronic acid in the presence of a palladium catalyst and a base. nih.govsemanticscholar.org This reaction has been optimized to synthesize various substituted cyclopropylthiophenes, using a catalytic system of palladium(II) acetate (B1210297) and the SPhos ligand, which allows for low catalyst loading. nih.govsemanticscholar.org Similarly, direct C-H arylation offers a more atom-economical approach, directly coupling the thiophene C-H bond with an aryl halide, avoiding the need for pre-functionalization. rsc.org
These transformations are crucial for creating libraries of complex molecules for applications in pharmaceuticals and materials science. nih.gov The functional groups on the this compound core (ketone and carboxylic acid) would need to be considered and potentially protected during such transformations.
Table 2: Representative Conditions for Palladium-Catalyzed Functionalization of Thiophene Derivatives
| Reaction Type | Catalyst / Ligand | Base | Solvent | Key Feature | Reference(s) |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Efficient for coupling bromothiophenes with boronic acids. | nih.gov, semanticscholar.org |
| Direct C-H Arylation | PdCl₂ / P(o-MeOPh)₃ | K₂CO₃ | Water | Green methodology using water as the reaction medium. | rsc.org |
| Vicinal Difunctionalization | Pd(OAc)₂ / Arsine Ligand | K₂CO₃ | Toluene | Site-selective functionalization at C4 and C5 positions. | nih.gov |
| Oxidative C-H/C-H Coupling | Pd(OAc)₂ | - | DMA | Couples thiophenes with other heterocycles like benzothiazoles. | rsc.org, researchgate.net |
Green Chemistry Principles in Catalytic Synthesis and Transformation
Applying green chemistry principles to the synthesis and transformation of this compound and its derivatives is crucial for sustainable chemical manufacturing. Key strategies include the use of environmentally benign solvents, recoverable catalysts, and atom-economical reactions.
Biocatalysis, as discussed with CAR enzymes, is inherently green. These reactions occur in water under ambient conditions, are highly selective (reducing the need for protecting groups and minimizing byproducts), and the catalysts are biodegradable. nih.gov
Furthermore, the development of metal-free synthetic approaches, which avoid the toxicity and disposal issues associated with heavy metals, is a central goal of green chemistry. nih.gov This includes organocatalytic methods and reactions that utilize elemental sulfur or other simple sulfur sources for the construction of the thiophene ring itself. nih.govorganic-chemistry.org These principles guide the development of safer, more efficient, and sustainable catalytic methodologies applicable to complex molecules like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
